4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Description
This compound is a polyphenolic derivative characterized by a complex aromatic backbone featuring hydroxyl (-OH), carboxy (-COOH), and methyl (-CH₃) substituents. Its structure consists of three interconnected benzene rings, with substitutions at the 2,5-positions of the central and terminal rings. Structural analogs in the evidence (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde , 4-[(p-hydroxyphenyl)-imino]-2,5-cyclohexadien-1-one ) share similar phenolic frameworks but lack the extended aromatic system and substituent diversity of the target compound.
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C30H26O6/c1-15-11-25(17(3)9-23(15)19-5-7-21(29(33)34)27(31)13-19)26-12-16(2)24(10-18(26)4)20-6-8-22(30(35)36)28(32)14-20/h5-14,31-32H,1-4H3,(H,33,34)(H,35,36) |
InChI Key |
OXYVNYNENAKAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3)C(=O)O)O)C)C)C4=CC(=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst and boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under the influence of catalysts like aluminum chloride.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Functional Group and Substitution Pattern Comparison
Key Observations :
Solubility and Reactivity: The target compound’s multiple -OH and -COOH groups enhance water solubility compared to methoxy-substituted analogs like 4-hydroxy-3,5-dimethoxybenzaldehyde . However, steric hindrance from methyl groups may reduce solubility relative to simpler phenolic acids. The nitro (-NO₂) and fluoro (-F) groups in 4-fluoro-2-nitrophenol confer distinct electronic effects (e.g., electron-withdrawing) absent in the target compound.
Biological Activity
4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid is a complex organic compound belonging to the class of hydroxybenzoic acids. Its intricate structure, characterized by multiple aromatic rings and functional groups, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound features hydroxyl and carboxylic acid functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid |
| Molecular Weight | 382.41 g/mol |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. A study highlighted the capacity of phenolic acids to mitigate oxidative stress in neuronal cells, suggesting that this compound may have similar protective effects against neurodegeneration .
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well documented. For instance, studies have shown that certain phenolic acids can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthesis in activated microglial cells . This suggests that this compound may possess similar anti-inflammatory capabilities.
Neuroprotective Effects
The neuroprotective potential of this compound is supported by findings that demonstrate its ability to protect neuronal cells from excitotoxicity and oxidative damage. In experimental models, it has been observed that phenolic acids can enhance cell viability under stress conditions by modulating signaling pathways associated with cell survival .
Case Studies
- Neuroprotection in Cerebellar Neurons : A study examined the neuroprotective effects of phenolic acids, including derivatives of hydroxybenzoic acid. Results indicated that these compounds could significantly reduce cell death induced by oxidative stress .
- Anti-inflammatory Activity in Microglial Cells : Another investigation focused on the anti-inflammatory effects of phenolic acids in microglial cells stimulated with lipopolysaccharide (LPS). The study found that these acids could effectively reduce inflammatory markers, indicating their potential therapeutic role in neuroinflammatory conditions .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can regioselectivity be controlled during its multi-step preparation?
The synthesis involves sequential Friedel-Crafts alkylation or Suzuki-Miyaura coupling to assemble the polyphenolic backbone. Steric hindrance from the 2,5-dimethylphenyl groups complicates regioselectivity. Using bulky palladium catalysts (e.g., Pd(PPh₃)₄) and directing groups (e.g., boronic esters) can improve selectivity . Purification requires reverse-phase HPLC with a methanol-buffer mobile phase (pH 4.6) to resolve structurally similar byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- ¹H/¹³C NMR : Assign methyl (-CH₃) and aromatic proton signals using 2D-COSY and HSQC to resolve overlapping peaks.
- FT-IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxyl (-COOH, ~1700 cm⁻¹) groups.
- HRMS : Validate molecular weight (expected m/z ~530.2) and rule out halogenated impurities (common in similar benzoic acid derivatives) .
Q. What solvent systems are optimal for dissolving this compound in aqueous and organic matrices?
The compound is sparingly soluble in water due to hydrophobic methyl groups. Use DMSO or DMF for stock solutions (≤10 mM). For aqueous assays, dilute with phosphate buffer (pH 7.4) containing 0.1% Tween-80 to prevent aggregation .
Advanced Research Questions
Q. How does steric hindrance from the 2,5-dimethylphenyl groups influence its reactivity in metal-catalyzed cross-coupling reactions?
Methyl groups reduce accessibility to the aromatic core, limiting catalytic activity. Computational modeling (DFT) predicts a 30% decrease in reaction yield compared to non-methylated analogs. Experimental validation using Pd-NHC catalysts shows improved turnover by reducing steric clashes .
Q. What strategies mitigate fluorescence quenching in this compound when used as a fluorescent probe for metal ions?
The carboxyl and hydroxyl groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺), but paramagnetic metals quench fluorescence. Modify the phenolic hydroxyls with electron-withdrawing groups (e.g., -NO₂) to reduce metal binding affinity while retaining emission intensity. Compare quenching efficiency via Stern-Volmer plots .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. 50 µM in HEK293) may stem from differential expression of efflux pumps (e.g., P-gp). Perform assays with verapamil (a P-gp inhibitor) to normalize transport effects. Validate via LC-MS quantification of intracellular compound levels .
Q. What computational methods predict its binding affinity to biological targets like COX-2 or PPAR-γ?
Molecular docking (AutoDock Vina) with homology-modeled COX-2 identifies hydrogen bonds between the carboxyl group and Arg120. MD simulations (AMBER) assess stability over 100 ns. Compare with experimental SPR data (KD ~10⁻⁷ M) to refine force field parameters .
Methodological Guidance
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via UPLC-UV (λ = 254 nm).
- Photostability : Expose to UV-Vis light (300–800 nm) and track absorbance shifts. Use amber vials to prevent photodegradation .
Q. What analytical workflows validate its role in supramolecular assemblies (e.g., metal-organic frameworks)?
- PXRD : Compare experimental diffraction patterns with simulated MOF structures.
- BET Analysis : Measure surface area (>500 m²/g) to confirm porous architecture.
- TGA : Assess thermal stability up to 300°C to ensure framework integrity .
Data Analysis & Reproducibility
Q. How can batch-to-batch variability in synthesis impact reproducibility of biological assays?
Trace methyl group positioning (via NOESY NMR) correlates with bioactivity. Implement QC protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
